10-硫代硬脂酸

科学研究应用

10-Thiastearic acid has several scientific research applications:

Chemistry: It is used as a tool to study the desaturation of fatty acids and their incorporation into phospholipids.

Biology: The compound is used to investigate the metabolic pathways involving fatty acids in cells.

Industry: It can be used in the development of bioactive lipid assays and other biochemical applications.

作用机制

10-硫代硬脂酸通过抑制硬脂酰辅酶A去饱和酶发挥作用,该酶负责将硬脂酸去饱和为油酸 。 这种抑制导致单不饱和脂肪酸水平降低,单不饱和脂肪酸是细胞膜和信号分子的重要组成部分。 10-硫代硬脂酸的降血脂作用与其调节脂质代谢和减少细胞中脂质积累的能力有关 。

类似化合物:

硬脂酸: 一种没有硫取代的饱和脂肪酸。

油酸: 一种具有双键但没有硫取代的单不饱和脂肪酸。

硫代脂肪酸: 其他在不同位置具有硫取代的脂肪酸。

独特性: 10-硫代硬脂酸以其特定的硫取代而独一无二,赋予其独特的化学和生物学性质。 与硬脂酸和油酸不同,10-硫代硬脂酸可以抑制去饱和过程,使其成为研究脂质代谢和开发代谢疾病治疗剂的宝贵工具 。

生化分析

Biochemical Properties

10-Thiastearic acid interacts with enzymes involved in the desaturation of fatty acids. Specifically, it inhibits the enzyme stearoyl CoA desaturase , which is responsible for the conversion of stearate to oleate . This interaction disrupts the normal process of fatty acid desaturation, influencing the distribution of fatty acids within phospholipid pools .

Cellular Effects

In cellular processes, 10-Thiastearic acid has been observed to have a significant impact on rat hepatocytes and hepatoma cells . It inhibits the desaturation of radiolabeled stearate to oleate in these cells by more than 80% at a concentration of 25 µM . This suggests that 10-Thiastearic acid can influence cell function by altering lipid metabolism.

Molecular Mechanism

At the molecular level, 10-Thiastearic acid exerts its effects by binding to and inhibiting the enzyme stearoyl CoA desaturase . This enzyme is responsible for the conversion of stearate to oleate, a process that is crucial for the normal functioning of lipid metabolism . By inhibiting this enzyme, 10-Thiastearic acid disrupts the normal process of fatty acid desaturation.

Metabolic Pathways

10-Thiastearic acid is involved in the fatty acid metabolism pathway, specifically in the process of desaturation of stearate to oleate . It interacts with the enzyme stearoyl CoA desaturase, inhibiting its activity and thereby disrupting the normal process of fatty acid desaturation .

准备方法

合成路线和反应条件: 10-硫代硬脂酸可以通过将硫原子取代到硬脂酸链中来合成。 具体的合成路线包括在受控条件下,辛硫醇与壬酸衍生物反应 。 该反应通常需要催化剂,并在惰性气氛中进行以防止氧化。

工业生产方法: 虽然工业生产方法的详细资料没有被广泛记录,但大规模合成10-硫代硬脂酸可能涉及与实验室合成类似的反应条件,并针对产率和纯度进行优化。 可以采用连续流动反应器和先进的纯化技术,如色谱法来提高生产效率。

化学反应分析

反应类型: 10-硫代硬脂酸会发生多种化学反应,包括:

氧化: 化合物中的硫原子可以被氧化形成亚砜或砜。

还原: 羧酸基团可以被还原为醇。

取代: 硫原子可以参与亲核取代反应。

常用试剂和条件:

氧化: 过氧化氢或间氯过氧苯甲酸等试剂可以在温和条件下使用。

还原: 氢化锂铝或硼烷可用于还原羧酸基团。

取代: 硫醇或胺等亲核试剂可以在碱的存在下使用。

主要产物:

氧化: 亚砜和砜。

还原: 醇衍生物。

取代: 各种取代的硫醚。

4. 科研应用

10-硫代硬脂酸在科研领域有多种应用:

相似化合物的比较

Stearic Acid: A saturated fatty acid with no sulfur substitution.

Oleic Acid: A monounsaturated fatty acid with a double bond but no sulfur substitution.

Thia Fatty Acids: Other fatty acids with sulfur substitutions at different positions.

Uniqueness: 10-Thiastearic acid is unique due to its specific sulfur substitution, which imparts distinct chemical and biological properties. Unlike stearic and oleic acids, 10-Thiastearic acid can inhibit the desaturation process, making it a valuable tool for studying lipid metabolism and developing therapeutic agents for metabolic disorders .

属性

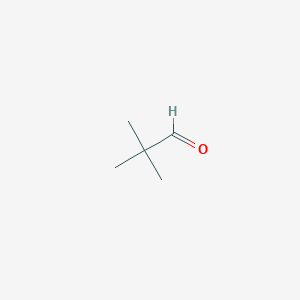

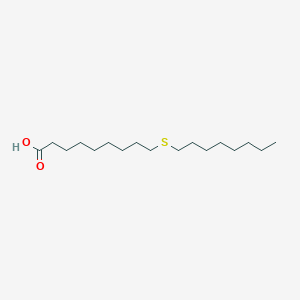

IUPAC Name |

9-octylsulfanylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146944 | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105099-89-6 | |

| Record name | 10-Thiastearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 10-Thiastearic acid exert its antifungal activity in Histoplasma capsulatum?

A1: While the exact mechanism of action isn't fully detailed in the provided abstracts, research suggests that 10-Thiastearic acid, being a fatty acid analog, likely disrupts lipid metabolism in H. capsulatum []. This disruption likely stems from its interference with fatty acid desaturases, enzymes crucial for introducing double bonds into fatty acids []. These double bonds are essential for the proper structure and function of cell membranes and other lipid-dependent processes in the fungus. By inhibiting these enzymes, 10-Thiastearic acid may lead to the accumulation of saturated fatty acids and a deficiency of unsaturated fatty acids, ultimately impairing fungal growth.

Q2: What are the potential applications of 10-Thiastearic acid in combating fungal infections?

A2: The research highlights 10-Thiastearic acid's potential as a lead compound for developing new antifungal drugs []. Its efficacy against H. capsulatum, a fungus causing the potentially fatal disease histoplasmosis, suggests it could be further explored for treating this infection []. Furthermore, its mechanism of action, targeting fatty acid desaturases, might offer a broader spectrum of activity against other fungi, making it a promising candidate for further investigation and drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。